1-(3,4-Dichlorobenzoyl)-3-methylpiperazine
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Overview
Description
1-(3,4-Dichlorobenzoyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 3,4-dichlorobenzoyl group attached to a 3-methylpiperazine ring. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichlorobenzoyl group.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: Piperazine N-oxides.
Reduction: Reduced piperazine derivatives.
Hydrolysis: 3,4-Dichlorobenzoic acid and 3-methylpiperazine.
Scientific Research Applications
1-(3,4-Dichlorobenzoyl)-3-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic and antidepressant agents.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine is primarily related to its interaction with biological targets such as receptors and enzymes. The dichlorobenzoyl group enhances the compound’s ability to bind to specific sites on proteins, thereby modulating their activity. The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations that facilitate binding to different targets.
Comparison with Similar Compounds
- 1-(3,4-Dichlorobenzoyl)piperazine
- 1-(3,4-Dichlorobenzoyl)-4-methylpiperazine
- 1-(3,4-Dichlorobenzoyl)-2-methylpiperazine
Comparison: 1-(3,4-Dichlorobenzoyl)-3-methylpiperazine is unique due to the specific positioning of the methyl group on the piperazine ring. This positioning can influence the compound’s chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-7-16(5-4-15-8)12(17)9-2-3-10(13)11(14)6-9/h2-3,6,8,15H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFPVGLLYCLQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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